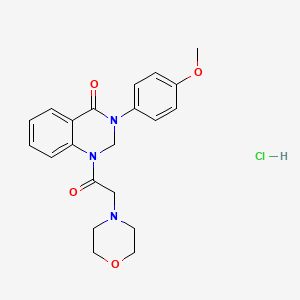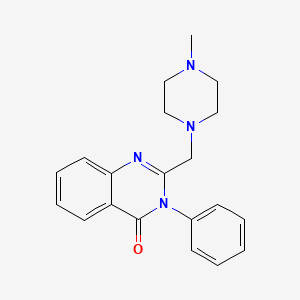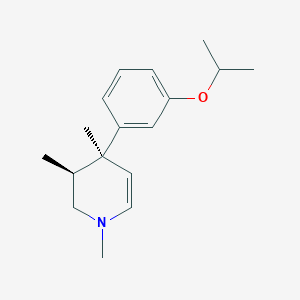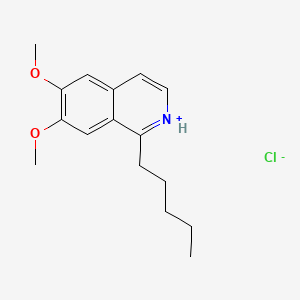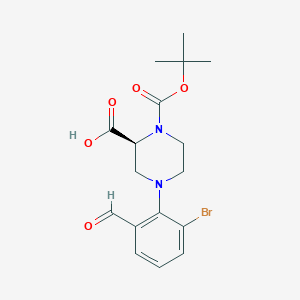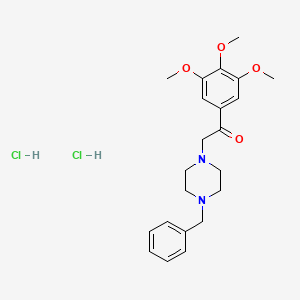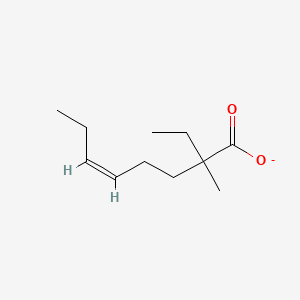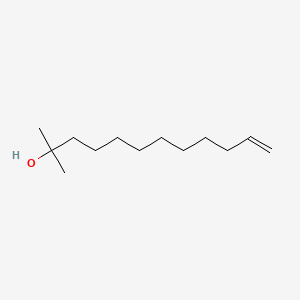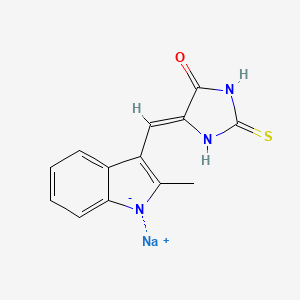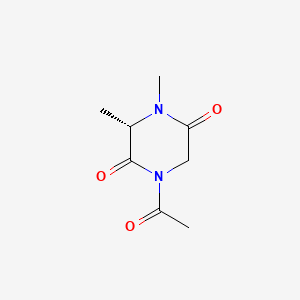
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions. One common method includes the acetylation of 3,4-dimethylpiperazine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione: shares structural similarities with other piperazine derivatives such as:
Uniqueness
The unique combination of acetyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stereochemistry also plays a significant role in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-8(13)10(6(2)11)4-7(12)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
FBZCNJRAHYSWIQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CC(=O)N1C)C(=O)C |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


